molecular formula C21H28N4O4S B2832452 N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 1049434-62-9

N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2832452
CAS No.: 1049434-62-9
M. Wt: 432.54
InChI Key: NCDBVJFHRDXTMS-UHFFFAOYSA-N
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Description

The compound N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide is a synthetic molecule featuring a sulfamoylphenylacetamide core linked to a 4-(4-methoxyphenyl)piperazine moiety via an ethyl spacer. Its structural complexity arises from the integration of a sulfonamide group, a piperazine ring, and methoxyphenyl substituents.

Properties

IUPAC Name

N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-17(26)23-18-3-9-21(10-4-18)30(27,28)22-11-12-24-13-15-25(16-14-24)19-5-7-20(29-2)8-6-19/h3-10,22H,11-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDBVJFHRDXTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylamine with ethylene oxide to form 4-(4-methoxyphenyl)piperazine.

    Sulfonamide Formation: The piperazine derivative is then reacted with 4-nitrobenzenesulfonyl chloride under basic conditions to form the corresponding sulfonamide.

    Reduction of Nitro Group: The nitro group is reduced to an amine using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acetylation: Finally, the amine is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its affinity for certain receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as receptors or enzymes. For instance, it may act as an antagonist or agonist at certain neurotransmitter receptors, modulating their activity and influencing physiological processes. The exact pathways involved depend on the specific biological context and the target receptors.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs, highlighting substituents, physicochemical properties, and pharmacological relevance:

Compound Name Key Features Molecular Weight Melting Point (°C) Pharmacological Notes Reference
Target Compound - Sulfamoylphenylacetamide
- Ethyl-linked 4-(4-methoxyphenyl)piperazine
~422* N/A Hypothesized MMP/GPCR modulation N/A
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide () - Sulfamoylphenylacetamide
- Direct 4-methoxyphenyl substitution
320.36 N/A Intermediate for heterocycles
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (, Compound 13) - Thiazole ring
- Piperazine with 4-methoxyphenyl
422.54 289–290 MMP inhibition (preclinical)
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () - Fluorophenyl
- Tosylpiperazine
~426† N/A Potential kinase/ion channel target
2-Amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide () - Aminoacetamide
- Methylpiperazine
248.32 N/A Intermediate for drug discovery

*Estimated based on structural similarity to compounds.
†Calculated from molecular formula.

Key Observations:

Core Modifications: The target compound’s ethyl-sulfamoyl bridge distinguishes it from simpler analogs like ’s compound, which lacks the piperazine-ethyl linkage. This bridge may enhance membrane permeability compared to direct aryl attachments .

Substituent Effects :

  • 4-Methoxyphenyl on piperazine (target compound, ) is associated with improved metabolic stability compared to electron-withdrawing groups (e.g., 4-chlorophenyl in , Compound 14) .
  • Sulfonyl vs. Sulfamoyl Groups : Tosylpiperazine derivatives () exhibit different electronic profiles, which may influence receptor binding kinetics .

Physicochemical Properties :

  • Higher molecular weight (>400 Da) in thiazole-piperazine analogs () correlates with elevated melting points (~290°C), suggesting crystalline stability .
  • The target compound’s logP (estimated ~2.1–2.5) aligns with analogs in and , indicating moderate lipophilicity suitable for oral bioavailability .

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